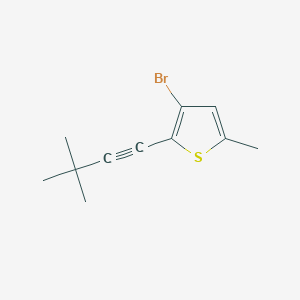
Diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate is a fluorinated organic compound that belongs to the pyrrole family. This compound is characterized by the presence of two trifluoromethyl groups attached to the pyrrole ring, which significantly influences its chemical properties and reactivity. The presence of ester groups at the 3 and 4 positions of the pyrrole ring further enhances its versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate typically involves the reaction of 2,5-bis(trifluoromethyl)pyrrole with diethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ester groups. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in enhancing the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
Diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyrrole derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylates, while reduction can produce pyrrolidines. Substitution reactions can result in a variety of functionalized pyrrole derivatives.
科学的研究の応用
Diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor in the development of new materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and advanced materials with specific properties.
作用機序
The mechanism of action of diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions. The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities.
類似化合物との比較
Similar Compounds
2,5-Bis(trifluoromethyl)pyrrole: Lacks the ester groups, making it less versatile in chemical reactions.
Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate: Contains methyl groups instead of trifluoromethyl groups, resulting in different chemical properties and reactivity.
Diethyl 2,5-dichloro-1H-pyrrole-3,4-dicarboxylate: The presence of chlorine atoms alters the compound’s electronic properties and reactivity.
Uniqueness
Diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate stands out due to the presence of both trifluoromethyl and ester groups, which impart unique chemical and physical properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the ester groups provide versatility in chemical modifications. This combination makes it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
88149-57-9 |
|---|---|
分子式 |
C12H11F6NO4 |
分子量 |
347.21 g/mol |
IUPAC名 |
diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C12H11F6NO4/c1-3-22-9(20)5-6(10(21)23-4-2)8(12(16,17)18)19-7(5)11(13,14)15/h19H,3-4H2,1-2H3 |
InChIキー |
AGJDSJRFDUTLFC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C1C(=O)OCC)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-2-Amino-6-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid](/img/structure/B14393267.png)


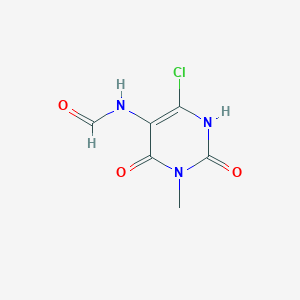
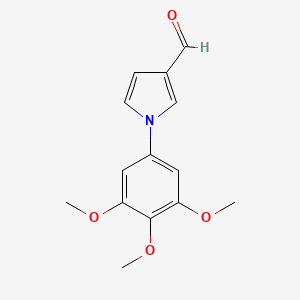
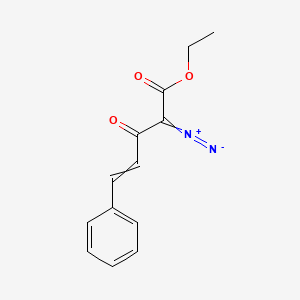
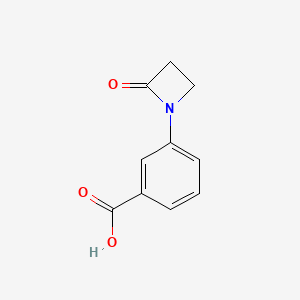
![3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B14393318.png)

![1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole](/img/structure/B14393336.png)
